N,N-diethylethanamine;2,5-dinitrophenol
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Overview
Description
N,N-diethylethanamine;2,5-dinitrophenol: is a compound that combines the properties of both N,N-diethylethanamine and 2,5-dinitrophenol N,N-diethylethanamine is a tertiary amine, while 2,5-dinitrophenol is a nitrophenol derivative known for its role as an uncoupler of oxidative phosphorylation in mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of diethylamine with ethyl halides under basic conditions.
2,5-dinitrophenol: is typically synthesized by the nitration of phenol using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the reaction of diethylamine with ethylene oxide.
2,5-dinitrophenol: is produced by the controlled nitration of phenol, followed by purification processes to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,5-dinitrophenol can be reduced to 2,5-diaminophenol.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,5-dinitrophenol: 2,5-diaminophenol.
Substitution Reactions: Various substituted amines and phenols depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its effects on mitochondrial function due to the presence of 2,5-dinitrophenol.
Medicine:
- Investigated for potential therapeutic applications, particularly in metabolic studies.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
N,N-diethylethanamine:
- Acts as a base and nucleophile in chemical reactions.
- Can form hydrogen bonds and interact with various molecular targets.
2,5-dinitrophenol:
- Functions as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane.
- Increases proton permeability, leading to a decrease in ATP production and an increase in heat generation.
Comparison with Similar Compounds
Triethylamine: Another tertiary amine with similar basic properties.
2,4-dinitrophenol: A closely related nitrophenol with similar uncoupling properties.
Uniqueness:
- The combination of N,N-diethylethanamine and 2,5-dinitrophenol in a single compound provides unique chemical and biological properties.
- The presence of both a tertiary amine and a nitrophenol moiety allows for diverse reactivity and potential applications.
Properties
CAS No. |
22300-99-8 |
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Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,5-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
InChI Key |
FRCTZTJGZUICIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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